molecular formula C12H11FN4 B1415319 5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197053-03-3

5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415319
CAS No.: 2197053-03-3
M. Wt: 230.24 g/mol
InChI Key: RIADRAZAXGFWSV-UHFFFAOYSA-N
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Description

5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a multifunctional aminopyrazole derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a privileged scaffold for constructing novel bioactive molecules and complex heterocyclic systems. The 5-aminopyrazole core is recognized as an advantageous framework in drug discovery, providing useful ligands for various enzymes and receptors . Researchers extensively utilize 5-aminopyrazole scaffolds like this one as key intermediates in synthesizing pyrazolo[1,5-a]pyrimidines , which are purine analogs with a broad spectrum of documented biological activities . These condensed heterocyclic systems are investigated for potential anticancer, antimicrobial, antiviral, and anti-inflammatory applications . The specific substitution pattern on this compound—featuring an electron-withdrawing nitrile group and the 5-fluoro-2-methylphenyl moiety—can influence its reactivity and regioselectivity in cyclocondensation reactions, making it a valuable building block for developing targeted libraries . Its structural features are representative of chemotypes used in the discovery of potent inhibitors for various kinase targets . Application Note: This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

5-amino-1-(5-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c1-7-3-4-9(13)5-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIADRAZAXGFWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound belonging to the aminopyrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN4C_{12}H_{11}FN_{4}, with a molecular weight of 230.24 g/mol. The compound features a pyrazole ring substituted with an amino group, a carbonitrile group, and a fluorinated aromatic moiety, which contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, related aminopyrazoles have shown significant activity in various therapeutic areas, including anticancer and anti-inflammatory effects.

Anticancer Activity

A review of aminopyrazoles indicates that some derivatives exhibit potent anticancer properties. For instance, certain compounds in this class have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. In vitro studies demonstrated that some derivatives had IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines .

Table 1: Anticancer Activity of Related Aminopyrazoles

Compound NameIC50 (µM)Mechanism of Action
Compound 50.08 - 12.07Inhibits tubulin polymerization
Compound X>50Induces apoptosis in HeLa cells
Compound Y32Inhibits cell proliferation

Anti-inflammatory Activity

Aminopyrazoles have also been studied for their anti-inflammatory properties. Some compounds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. For example, one derivative showed an inhibition value of 97.7% at 10 µM in whole blood assays .

Table 2: Anti-inflammatory Activity of Aminopyrazoles

Compound NameInhibition (%)Concentration (µM)
Compound A97.710
Compound B5025
Compound C<2050

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance its biological activity. The presence of fluorine in the phenyl ring is particularly noteworthy as it can influence both lipophilicity and electronic properties, potentially enhancing binding affinity to biological targets.

Key Findings from SAR Studies:

  • Substituents on the pyrazole ring can significantly affect potency.
  • The introduction of halogen atoms often correlates with increased biological activity.
  • Alterations at the N1 position yield varying effects on anticancer and anti-inflammatory activities .

Case Studies

Several studies have highlighted the potential therapeutic applications of aminopyrazoles:

  • Inhibition of p38 MAP Kinase : A study identified aminopyrazoles as selective inhibitors of p38 MAP kinase, which plays a crucial role in inflammation and cancer progression. This suggests that similar compounds could be developed for treating inflammatory diseases .
  • Antiproliferative Effects : Research indicated that certain aminopyrazoles exhibited significant antiproliferative effects against liver cancer (HepG2) and cervical cancer (HeLa) cell lines while showing minimal toxicity to normal fibroblasts .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is being explored as a lead compound in drug discovery due to its potential bioactivity:

  • Anticancer Activity: Preliminary studies indicate moderate anticancer properties, with ongoing research focusing on its mechanism of action against specific cancer cell lines.
  • Antimicrobial Properties: The compound exhibits promising antimicrobial activity, making it a candidate for developing new antibiotics.

Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitutions, leading to derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of this compound against various bacterial strains showed that it inhibited growth effectively at low concentrations. This positions it as a candidate for further development in antibiotic therapies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of fluorine on the phenyl ring (e.g., 4-fluoro vs. 5-fluoro-2-methyl) influences electronic effects.
  • Functional Modifications: Analogs with fused rings (e.g., dihydropyrano in ) or heterocyclic appendages (e.g., oxadiazole in ) exhibit distinct physicochemical profiles, such as increased molecular weight and altered solubility.

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog 2,4-Difluorophenyl Analog Dihydropyrano Analog
Melting Point (°C) Not reported Not reported Not reported 170.7–171.2
Solubility Soluble in DMSO, stored at RT Soluble in polar aprotic solvents Similar to target Low solubility due to fused ring
LogP (Predicted) ~2.5 ~2.1 ~2.8 ~3.2

Notes:

  • The 2-methyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog, enhancing membrane permeability .
  • Fused-ring analogs (e.g., ) exhibit higher molecular weights and reduced solubility, limiting their bioavailability .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization, diazotization, and cyanomethylation. For example, analogous pyrazole derivatives are synthesized via condensation of substituted anilines with ethyl cyanoacetate and formaldehyde, followed by hydrogenation and decarboxylation . Optimization may involve adjusting reaction temperatures (e.g., 60–90°C for cyclization), catalysts (e.g., sodium cyanide), or solvent systems (e.g., ethanol/water mixtures) to improve yield and purity. Purity is often monitored via HPLC with C18 columns and acetonitrile/water mobile phases .

Q. How is the structural identity of this compound confirmed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related pyrazole-carbonitriles have been analyzed at 90 K with a data-to-parameter ratio of ~19.6, achieving R-factors ≤ 0.086 . Complementary techniques include NMR (e.g., 1^1H/13^{13}C NMR for aromatic proton and carbonitrile group verification) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What methods are recommended for assessing the compound’s purity and stability under laboratory conditions?

Purity is routinely evaluated using reverse-phase HPLC (e.g., >97.0% purity criteria) with UV detection at 254 nm . Stability studies involve accelerated degradation tests under varied pH, temperature, and light exposure. For instance, storage in amber vials at 0–6°C under inert atmospheres is advised to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins. For example, pyrazole-carboxamide analogs have been docked into kinase domains to optimize hydrogen bonding and hydrophobic interactions . Parameters such as Gibbs free energy (ΔG) and binding pose clustering are critical for prioritizing derivatives .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts can arise from solvent effects or tautomerism. Researchers should compare data across multiple solvents (DMSO-d6 vs. CDCl3) and employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomeric equilibria . For mass spectrometry, isotopic pattern matching and MS/MS fragmentation libraries resolve ambiguities .

Q. How are structure-activity relationships (SAR) explored for pesticidal or pharmacological applications?

Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., fluoro vs. chloro groups) and testing bioactivity. For instance, replacing the 5-fluoro-2-methylphenyl group with dichloro-trifluoromethylphenyl enhances insecticidal activity, as seen in fipronil derivatives . Dose-response assays (IC50/EC50) and toxicity profiling (e.g., LD50 in zebrafish) are standard .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Trace impurities (e.g., unreacted intermediates) can co-elute with the target compound during HPLC. Solutions include using ultra-performance liquid chromatography (UPLC) with sub-2 μm particles for higher resolution or tandem mass spectrometry (LC-MS/MS) for selective ion monitoring . Method validation per ICH guidelines ensures precision (RSD < 2%) and accuracy (recovery 98–102%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified as hazardous (R23/24/25) due to acute toxicity. Required protocols include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Neutralization of waste with 10% sodium bicarbonate before disposal.
  • Storage in flame-resistant cabinets at controlled temperatures (0–6°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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